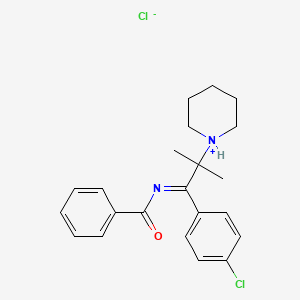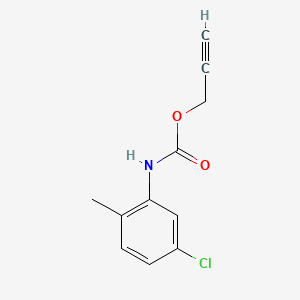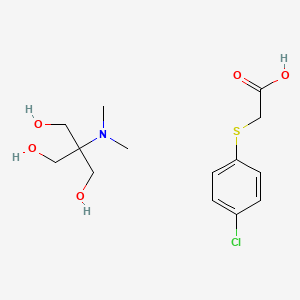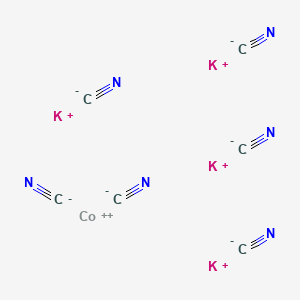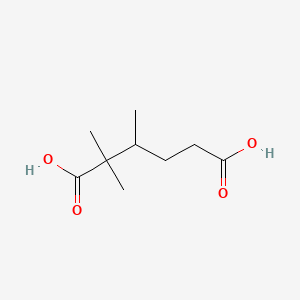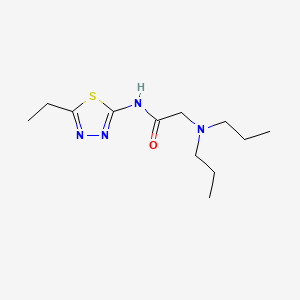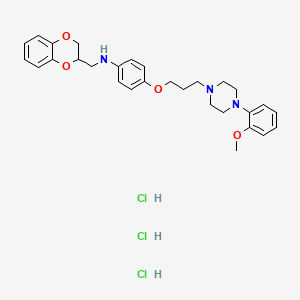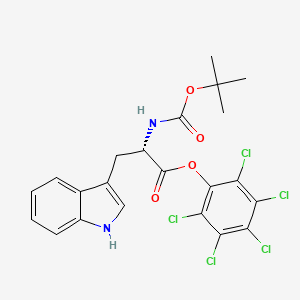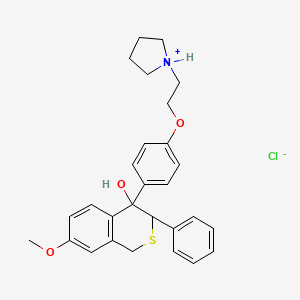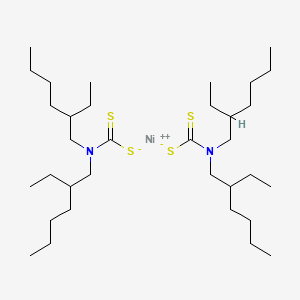
Nickel di-2-ethylhexyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel di-2-ethylhexyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
Nickel di-2-ethylhexyldithiocarbamate can be synthesized through the reaction of nickel salts with di-2-ethylhexyldithiocarbamate ligands. The reaction typically involves the use of nickel(II) chloride or nickel(II) sulfate as the nickel source and sodium di-2-ethylhexyldithiocarbamate as the ligand. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Nickel di-2-ethylhexyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Nickel(II) in the complex can be reduced to nickel(I) under specific conditions.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other sulfur-containing ligands or phosphines.
Major Products Formed
The major products formed from these reactions include various nickel complexes with different oxidation states and coordination environments. These products have distinct properties and applications depending on the nature of the ligands and the reaction conditions .
科学的研究の応用
Nickel di-2-ethylhexyldithiocarbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of nickel di-2-ethylhexyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligands. This coordination enhances the stability and reactivity of the complex. The compound can interact with various molecular targets, including enzymes and DNA, through its metal center and sulfur atoms. These interactions can modulate biological processes and pathways, leading to its observed effects in antibacterial, antifungal, and anticancer activities .
類似化合物との比較
Nickel di-2-ethylhexyldithiocarbamate can be compared with other dithiocarbamate complexes, such as:
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Uniqueness
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions. This stability and reactivity make it particularly useful in applications requiring robust metal-ligand interactions .
List of Similar Compounds
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
特性
CAS番号 |
14428-08-1 |
|---|---|
分子式 |
C34H68N2NiS4 |
分子量 |
691.9 g/mol |
IUPAC名 |
N,N-bis(2-ethylhexyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C17H35NS2.Ni/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
GJAIWWXDQOUKDC-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)

